

In vitro functional assay comparison of Encenicline and other $\alpha 7$ modulators

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Compound of Interest

Compound Name: *Encenicline*

Cat. No.: *B8063281*

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In Vitro Functional Assay Comparison: Encenicline and Other $\alpha 7$ Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro functional comparison of **Encenicline** (EVP-6124) with other notable $\alpha 7$ nicotinic acetylcholine receptor (nAChR) modulators, including the agonist PNU-282987 and the partial agonist GTS-21. The information herein is supported by experimental data from various studies to aid in the evaluation of these compounds for research and drug development purposes.

Overview of $\alpha 7$ nAChR Modulators

The $\alpha 7$ nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.^{[1][2][3]} Modulators of this receptor can be categorized as agonists, partial agonists, and positive allosteric modulators (PAMs).

Encenicline is a partial agonist of the $\alpha 7$ nAChR.^{[4][5]} PNU-282987 is recognized as a potent $\alpha 7$ nAChR agonist, while GTS-21 is characterized as a partial agonist.

Comparative In Vitro Functional Data

The following table summarizes the quantitative data from in vitro functional assays for **Encenicline**, PNU-282987, and GTS-21. The data has been compiled from multiple sources,

and it is important to note that experimental conditions may vary between studies.

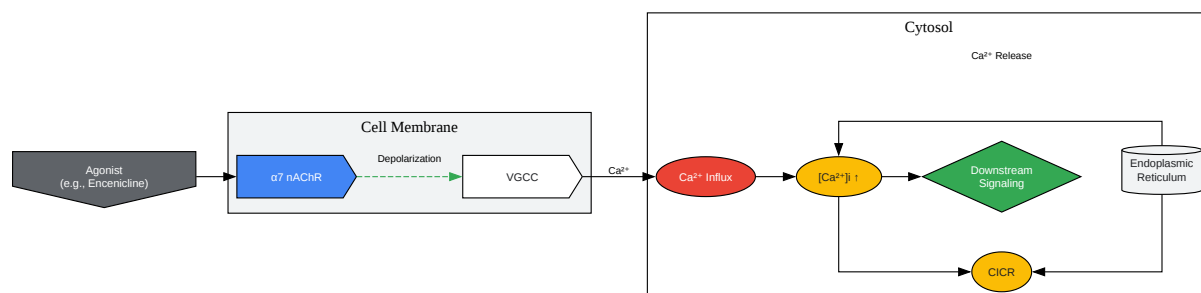
Compound	Assay Type	Cell/System	Parameter	Value	Reference
Encenicline (EVP-6124)	Electrophysiology	Xenopus oocytes expressing human $\alpha 7$ nAChR	EC50	0.39 μ M	
Emax	42% (relative to Acetylcholine)				
PNU-282987	Electrophysiology	Xenopus oocytes expressing human $\alpha 7$ nAChR	EC50	154 nM	
Emax	Not explicitly stated as a percentage of a full agonist in the provided search results.				
GTS-21 (DMXB-A)	Electrophysiology	Xenopus oocytes expressing human $\alpha 7$ nAChR	EC50	~5-11 μ M	
Emax	9-32% (relative to Acetylcholine)				

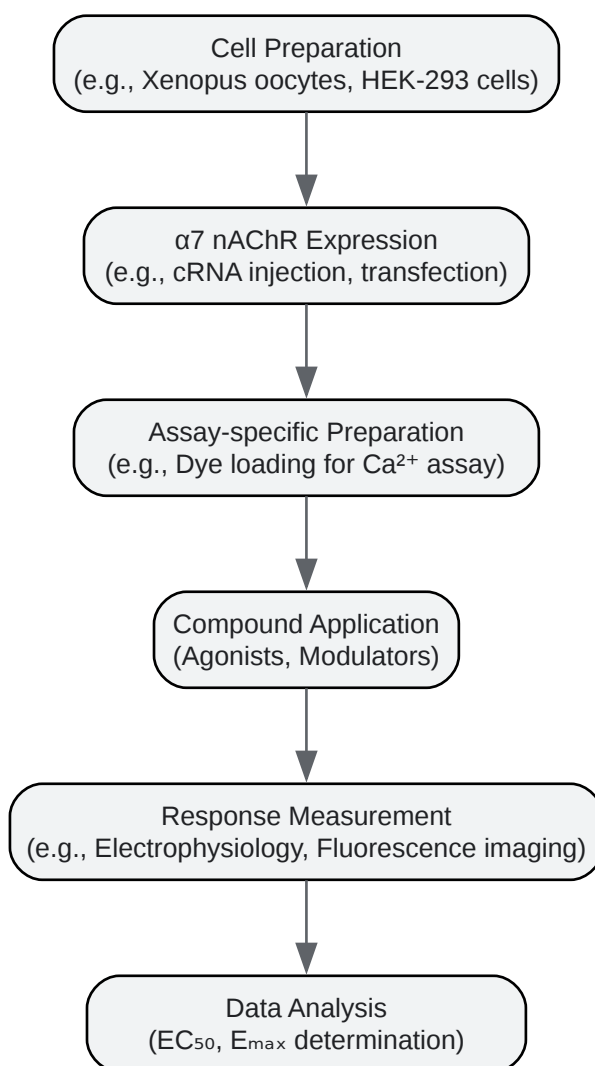
EC50: Half-maximal effective concentration. Emax: Maximum efficacy.

Signaling Pathways and Experimental Workflow

$\alpha 7$ nAChR Signaling Pathway

Activation of the $\alpha 7$ nAChR, a ligand-gated ion channel, by an agonist leads to the influx of cations, most notably Ca^{2+} . This initial calcium entry can trigger a cascade of downstream signaling events. This includes the opening of voltage-gated calcium channels (VGCCs) due to membrane depolarization, and calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum. The subsequent increase in intracellular calcium concentration activates various signaling pathways that can influence neurotransmitter release and gene expression.





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